2,2-Dimethyl-4-(pyridin-4-yl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-(pyridin-4-yl)butanal is an organic compound with the molecular formula C11H15NO It is characterized by a pyridine ring attached to a butanal chain with two methyl groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(pyridin-4-yl)butanal typically involves the reaction of 4-pyridinecarboxaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(pyridin-4-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 2,2-Dimethyl-4-(pyridin-4-yl)butanoic acid.
Reduction: 2,2-Dimethyl-4-(pyridin-4-yl)butanol.
Substitution: 2,2-Dimethyl-4-(4-bromopyridin-4-yl)butanal.
Scientific Research Applications
2,2-Dimethyl-4-(pyridin-4-yl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-4-(pyridin-4-yl)butanal exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyridine ring can engage in π-π interactions with aromatic residues in biological systems, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-4-(pyridin-2-yl)butanal
- 2,2-Dimethyl-4-(pyridin-3-yl)butanal
Uniqueness
2,2-Dimethyl-4-(pyridin-4-yl)butanal is unique due to the position of the pyridine ring, which can significantly influence its chemical reactivity and interaction with other molecules. The presence of two methyl groups at the second carbon position also imparts steric hindrance, affecting its overall behavior in chemical reactions.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2,2-dimethyl-4-pyridin-4-ylbutanal |
InChI |
InChI=1S/C11H15NO/c1-11(2,9-13)6-3-10-4-7-12-8-5-10/h4-5,7-9H,3,6H2,1-2H3 |
InChI Key |
XBERQBYYQAQXBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=NC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.